Cas no 56571-92-7 ((1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol)

56571-92-7 structure
Nom du produit:(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol
Numéro CAS:56571-92-7
Le MF:C13H19NO
Mégawatts:205.296063661575
CID:4655187
(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol Propriétés chimiques et physiques
Nom et identifiant
-
- (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol
- (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol
- (1S,2R)-1-Phenyl-2-pyrrolidin-1-yl-propan-1-ol
- (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol
- (1S,2R)-1-phenyl-2-pyrrolidin-1-ylpropan-1-ol
- 1-PYRROLIDINEETHANOL, BETA-METHYL-ALPHA-PHENYL-, (ALPHAS,BETAR)-
- 79R77N139L
- (1S,2R)-N,N-Tetramethylenenorephedrine
- 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1S,2R)-
-
- Piscine à noyau: 1S/C13H19NO/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12/h2-4,7-8,11,13,15H,5-6,9-10H2,1H3/t11-,13-/m1/s1
- La clé Inchi: FZVHJGJBJLFWEX-DGCLKSJQSA-N
- Sourire: O[C@@H](C1C=CC=CC=1)[C@@H](C)N1CCCC1
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 15
- Nombre de liaisons rotatives: 3
- Complexité: 183
- Le xlogp3: 2
- Surface topologique des pôles: 23.5
Propriétés expérimentales
- Point de fusion: 43-47 °C(lit.)
- Point d'ébullition: 155 °C/3mmHg
(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol Informations de sécurité
- Mot signal:Warning
- Description des dangers: H315;H319;H335
- Déclaration d'avertissement: P261;P305+P351+P338
- Conditions de stockage:Room temperature
(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Alichem | A109009594-100g |
(1S,2r)-1-phenyl-2-pyrrolidin-1-yl-propan-1-ol |
56571-92-7 | 97% | 100g |
$667.80 | 2023-09-01 | |
Chemenu | CM540239-25g |
rel-(1S,2R)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol |
56571-92-7 | 95%+ | 25g |
$513 | 2023-01-02 |
(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol Littérature connexe
-
Michal Fornalczyk,Kuldip Singh,Alison M. Stuart Org. Biomol. Chem. 2012 10 3332
-
Michal Fornalczyk,Kuldip Singh,Alison M. Stuart Chem. Commun. 2012 48 3500
56571-92-7 ((1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol) Produits connexes
- 2171280-16-1((3R)-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 2224-00-2(2-Ethoxy-1-naphthoic acid)
- 2228564-22-3(2,2-difluoro-3-(1-methyl-1H-indol-6-yl)propan-1-amine)
- 2060053-50-9(tert-butyl 7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate)
- 537017-36-0(5-2-(9H-carbazol-9-yl)ethyl-4-(furan-2-yl)methyl-4H-1,2,4-triazole-3-thiol)
- 1385367-25-8(Methyl 1-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]-2-piperidineacetate)
- 933551-30-5(2-(2-Methoxyethyl)pyrimidine-5-carboxylic acid)
- 1488764-24-4(1H-1,2,4-Triazole, 5-(3-chloro-2,2-dimethylpropyl)-1-methyl-)
- 2229662-90-0(5-(3-aminoprop-1-en-1-yl)-N,N-dimethyl-1,3-thiazol-2-amine)
- 66158-47-2(2-oxo-1-(thiophen-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic acid)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:56571-92-7)(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol

Pureté:99%/99%
Quantité:25g/100g
Prix ($):406.0/1014.0